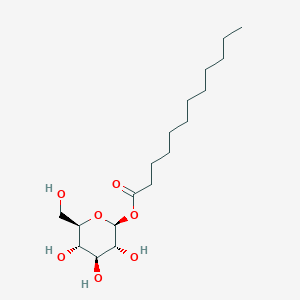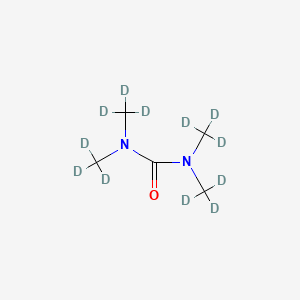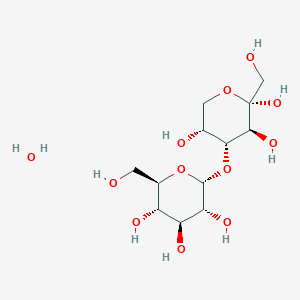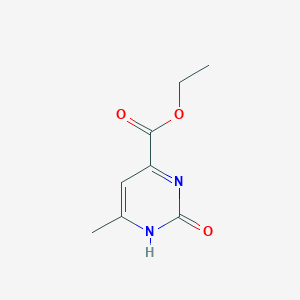![molecular formula C7H4ClN3O B1608184 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde CAS No. 93546-17-9](/img/structure/B1608184.png)
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Descripción general
Descripción
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a chemical compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references .
Synthesis Analysis
Pyrazolo[3,4-b]pyridines can be synthesized from a preformed pyrazole or pyridine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Aplicaciones Científicas De Investigación
Fluorescence Properties and Applications
The compound “3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde” may exhibit strong fluorescence properties due to its structural similarity to other pyrazolo[3,4-c]pyridine derivatives. These fluorescence properties can be utilized in various scientific applications such as bioimaging, fluorescent probes, and sensors .
Inhibitory Effects in Medical Research
Similar compounds have shown good inhibitory effects with IC50 values in the micromolar range, suggesting that “3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde” could be researched for potential medical applications, particularly as an inhibitor in cancer research or other diseases .
Selective N-Protection Sequences
The compound could be used in the development of selective N-protection sequences in synthetic chemistry. This application is crucial for protecting reactive sites during chemical reactions and can be a valuable tool in pharmaceutical synthesis .
Tautomeric Forms and Biomedical Applications
Given the tautomeric nature of pyrazolo[3,4-b]pyridines, “3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde” might also present tautomeric forms which can have implications in biomedical applications. Tautomers can have different biological activities and thus can be explored for drug design and discovery .
Synthetic Strategies and Approaches
This compound could be involved in various synthetic strategies and approaches for assembling pyrazolopyridine systems. These methods are essential for creating complex molecules that can have pharmaceutical or material science applications .
Antimicrobial Potentials
Molecular hybrids of pyrazolo[3,4-b]pyridine have been analyzed for their inhibition potentials against bacteria such as S. aureus and K. pneumoniae. Therefore, “3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde” might also be researched for its antimicrobial properties .
Direcciones Futuras
Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . This suggests that 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde and similar compounds could have potential for further exploration in the field of medicinal chemistry.
Propiedades
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-5-2-9-1-4(3-12)6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMCFNXPAADPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378174 | |
| Record name | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
CAS RN |
93546-17-9 | |
| Record name | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol](/img/structure/B1608101.png)








![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)



